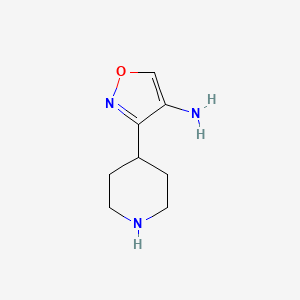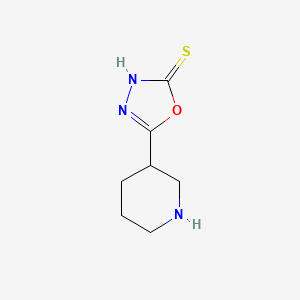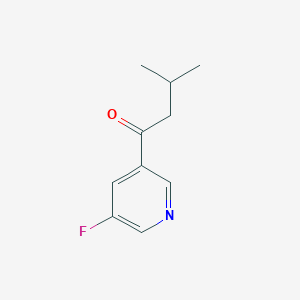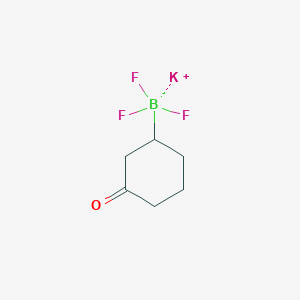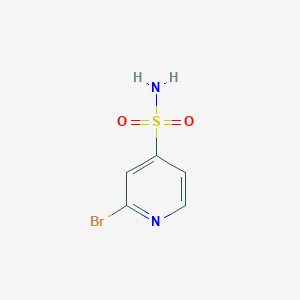
2-Bromopyridine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopyridine-4-sulfonamide is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the second position and a sulfonamide group at the fourth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-4-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the bromination of 4-pyridinesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromopyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine sulfonic acids.
Reduction Products: Pyridine sulfinamides.
Coupling Products: Biaryl or vinyl-pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Bromopyridine-4-sulfonamide has diverse applications in scientific research:
Biology: It serves as a precursor for bioactive compounds and enzyme inhibitors.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromopyridine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
4-Bromopyridine-2-sulfonamide: Similar structure but with the bromine and sulfonamide groups at different positions.
2-Chloropyridine-4-sulfonamide: Chlorine atom instead of bromine.
2-Bromopyridine-5-sulfonamide: Sulfonamide group at the fifth position.
Uniqueness: 2-Bromopyridine-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The position of the bromine and sulfonamide groups influences its chemical behavior and interaction with biological targets .
Propiedades
Fórmula molecular |
C5H5BrN2O2S |
|---|---|
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
2-bromopyridine-4-sulfonamide |
InChI |
InChI=1S/C5H5BrN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10) |
Clave InChI |
IALXWRTUTMHWIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1S(=O)(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


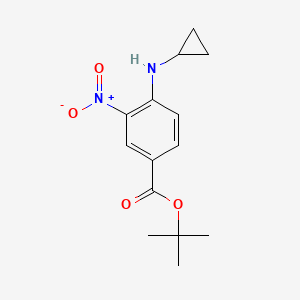
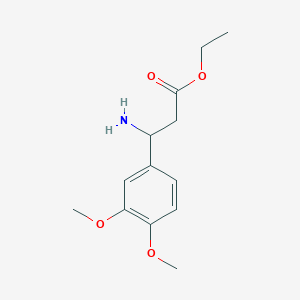
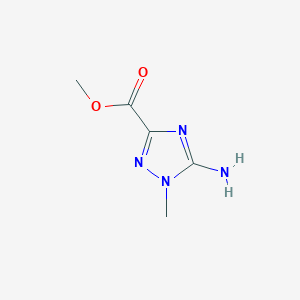
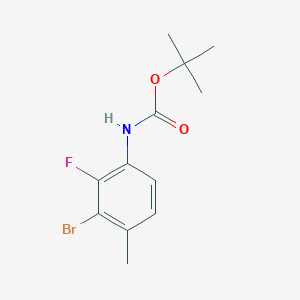

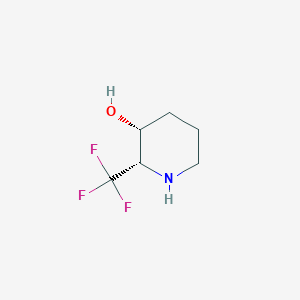
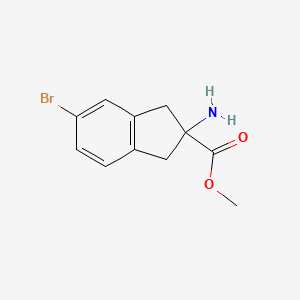
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
